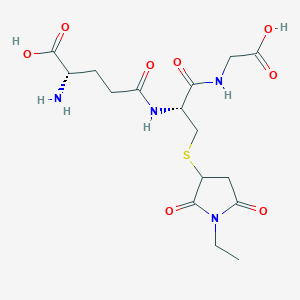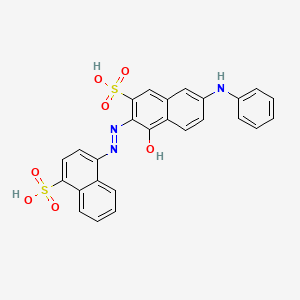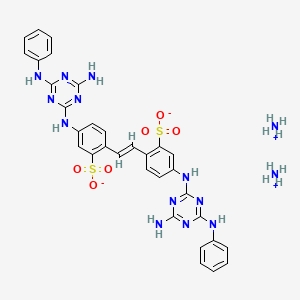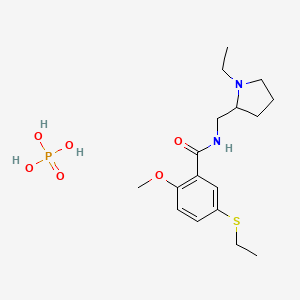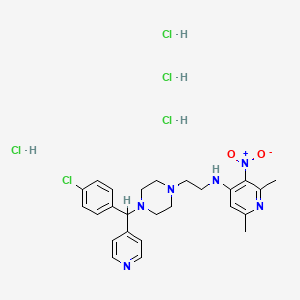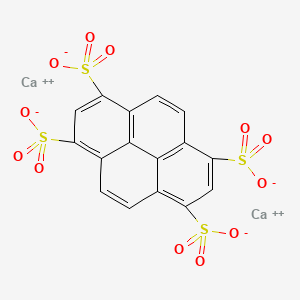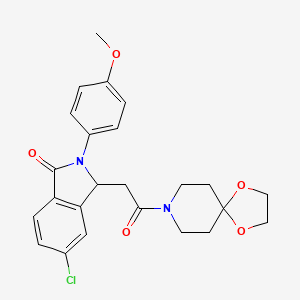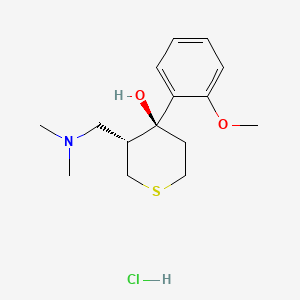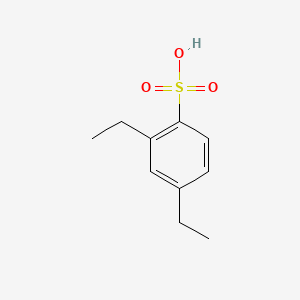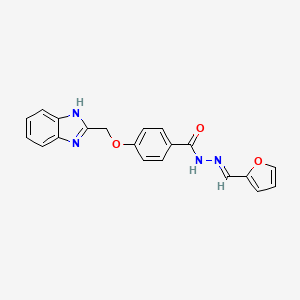
4-(1H-Benzimidazol-2-ylmethoxy)-N'-((1E)-2-furylmethylene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide is an organic compound that features a benzimidazole moiety linked to a benzohydrazide structure through a methoxy group and a furylmethylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide typically involves the following steps:
Formation of Benzimidazole Derivative: The initial step involves the reaction of o-phenylenediamine with formic acid to form benzimidazole.
Methoxylation: The benzimidazole is then reacted with methanol in the presence of a suitable catalyst to introduce the methoxy group.
Hydrazide Formation: The methoxylated benzimidazole is then reacted with hydrazine hydrate to form the benzohydrazide derivative.
Furylmethylene Introduction: Finally, the benzohydrazide derivative is reacted with furfural under acidic conditions to introduce the furylmethylene group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydrazide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the furylmethylene group can enhance binding affinity and specificity. This dual interaction can disrupt biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide
- 1-[4-(1H-Benzimidazol-2-ylmethoxy)phenyl]ethanone
- 1-[4-(1H-Benzimidazol-2-ylmethoxy)phenyl]-1-butanone
Uniqueness
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide is unique due to the presence of both the benzimidazole and furylmethylene groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
73418-63-0 |
|---|---|
Molekularformel |
C20H16N4O3 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
4-(1H-benzimidazol-2-ylmethoxy)-N-[(E)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C20H16N4O3/c25-20(24-21-12-16-4-3-11-26-16)14-7-9-15(10-8-14)27-13-19-22-17-5-1-2-6-18(17)23-19/h1-12H,13H2,(H,22,23)(H,24,25)/b21-12+ |
InChI-Schlüssel |
IIARSUCTPRZFNC-CIAFOILYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)N/N=C/C4=CC=CO4 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)NN=CC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




